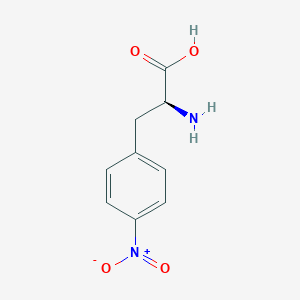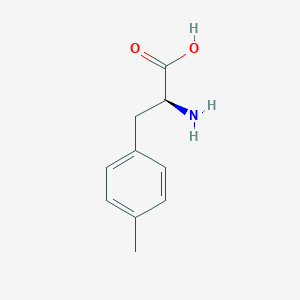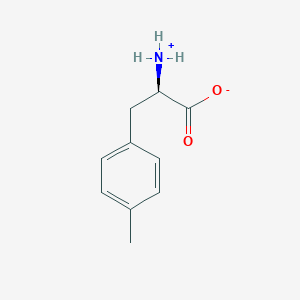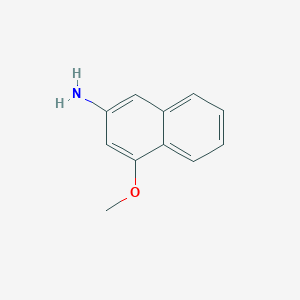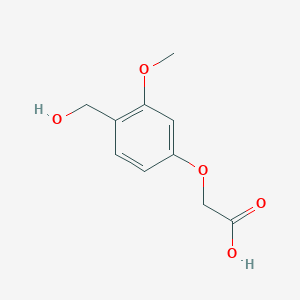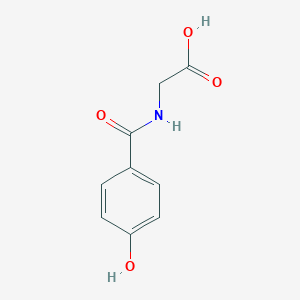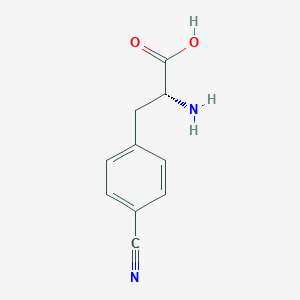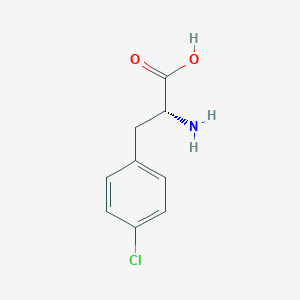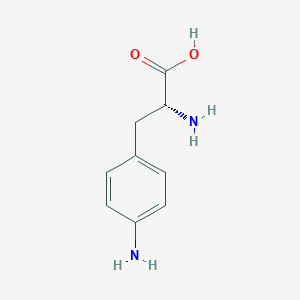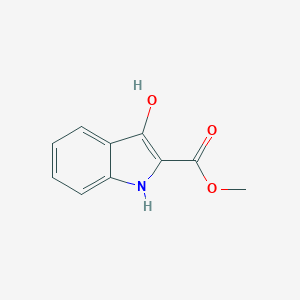
Methyl 3-hydroxy-1H-indole-2-carboxylate
Vue d'ensemble
Description
“Methyl 3-hydroxy-1H-indole-2-carboxylate” is a chemical compound with the molecular formula C10H9NO3 . It is a derivative of indole, a heterocyclic compound that is prevalent in many natural products and synthetic pharmaceuticals .
Physical And Chemical Properties Analysis
“Methyl 3-hydroxy-1H-indole-2-carboxylate” is a solid or liquid compound with a molecular weight of 191.19 . It is stored in a sealed, dry environment at 2-8°C .Applications De Recherche Scientifique
-
Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives
- Application : This research focuses on the synthesis of functionalized 2-methyl-1H-indole-3-carboxylate derivatives from commercially available anilines .
- Method : The method involves the use of different electron-withdrawing and -donating groups through a palladium-catalyzed intramolecular oxidative coupling .
- Results : The conversion of a variety of enamines into the relevant indole was optimized by exposing the neat mixture of reactants to microwave irradiation, obtaining the desired products in excellent yields and high regioselectivity .
-
Synthesis of Indole Derivatives as Prevalent Moieties Present in Selected Alkaloids
-
Synthesis of the Pyrrolizidine Alkaloid (±)-Trachelanthamidine
-
Tryptophan Dioxygenase Inhibitors
-
Inhibitor of Botulinum Neurotoxin
-
Inhibitors of Hepatitis C Virus NS5B Polymerase
-
Tryptophan Dioxygenase Inhibitors
-
Inhibitor of Botulinum Neurotoxin
-
Inhibitors of Hepatitis C Virus NS5B Polymerase
-
CRTH2 Receptor Antagonists
-
Indoleamine 2,3-dioxygenase (IDO) Inhibitors
-
Cannabinoid CB1 Receptor Antagonists
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
methyl 3-hydroxy-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-14-10(13)8-9(12)6-4-2-3-5-7(6)11-8/h2-5,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHRXPKBLHFSXTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2N1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10392549 | |
| Record name | Methyl 3-hydroxy-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10392549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-hydroxy-1H-indole-2-carboxylate | |
CAS RN |
31827-04-0 | |
| Record name | Methyl 3-hydroxy-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10392549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



